molecular formula C16H11F2N3O2 B2623623 N-(3,4-difluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 899969-14-3

N-(3,4-difluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2623623
CAS No.: 899969-14-3
M. Wt: 315.28
InChI Key: NVRWRBSJVKDTGM-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Systematic Classification

The systematic name N-(3,4-difluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is derived through IUPAC conventions by prioritizing functional groups and substituent positions. The parent structure is 1,8-naphthyridine , a bicyclic system comprising two fused pyridine rings with nitrogen atoms at positions 1 and 8. The numbering begins at the nitrogen in the first ring (position 1) and proceeds counterclockwise, with the second nitrogen at position 8.

Key substituents include:

  • 1-Methyl group : A methyl substituent at position 1.
  • 2-Oxo-1,2-dihydro moiety : A ketone group at position 2, which reduces aromaticity in the adjacent ring.
  • 3-Carboxamide : A carboxamide group (-CONH-) at position 3, linked to a 3,4-difluorophenyl ring.

The molecular formula is C$${16}$$H$${12}$$F$${2}$$N$${3}$$O$$_{2}$$ , with a calculated molecular weight of 316.29 g/mol .

Core Structural Features of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine scaffold is an electron-deficient heterocycle due to its two nitrogen atoms, which withdraw electron density via inductive effects. This characteristic enhances its reactivity toward electrophilic substitution and coordination chemistry. Key structural attributes include:

  • Aromaticity : The scaffold retains partial aromaticity, though the 2-oxo group introduces a non-aromatic dihydro region (positions 1–2).
  • Hydrogen-bonding capacity : The oxo group at position 2 and the carboxamide at position 3 enable hydrogen bonding, influencing solubility and intermolecular interactions.
  • Planarity : The fused bicyclic system ensures planarity, promoting π-π stacking in solid-state structures.

Comparative analysis with fluoroquinolones like tosufloxacin reveals that 1,8-naphthyridine derivatives often exhibit enhanced antibacterial activity due to their ability to intercalate DNA.

Substituent Analysis: Difluorophenyl and Methyl-Oxo Modifications

Difluorophenyl Group

The 3,4-difluorophenyl substituent introduces two fluorine atoms at meta and para positions relative to the carboxamide linkage. Fluorine’s strong electron-withdrawing nature (-I effect) polarizes the phenyl ring, increasing the carboxamide’s acidity. This effect aligns with Hammett substituent constants ($$ \sigmam = 0.34 $$, $$ \sigmap = 0.15 $$), which quantify fluorine’s influence on electronic properties.

Methyl-Oxo Modifications
  • 1-Methyl group : Steric hindrance from the methyl group restricts rotation about the naphthyridine-carboxamide bond, stabilizing specific conformers.
  • 2-Oxo moiety : The ketone at position 2 disrupts aromaticity, creating a reactive site for tautomerization or nucleophilic attack.

Spectroscopic Characterization Protocols

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • C=O stretches :
    • 2-Oxo group: $$ \sim 1680 \, \text{cm}^{-1} $$.
    • Carboxamide: $$ \sim 1650 \, \text{cm}^{-1} $$.
  • N-H stretch : Broad band near $$ 3300 \, \text{cm}^{-1} $$ (carboxamide NH).
Nuclear Magnetic Resonance (NMR) Spectroscopy
$$ ^1\text{H} $$ NMR
  • Naphthyridine protons : Aromatic protons adjacent to nitrogen deshield to $$ \delta 8.5–9.0 $$.
  • Difluorophenyl protons : Doublets ($$ J = 8–10 \, \text{Hz} $$) at $$ \delta 7.2–7.8 $$ due to $$ ^3J_{\text{H-F}} $$ coupling.
  • Methyl group : Singlet at $$ \delta 3.4–3.6 $$.
$$ ^{13}\text{C} $$ NMR
  • Carbonyl carbons :
    • 2-Oxo: $$ \delta 175–180 $$.
    • Carboxamide: $$ \delta 165–170 $$.
  • Fluorinated carbons : $$ \delta 115–125 $$ (C-F coupling: $$ ^1J_{\text{C-F}} \approx 245 \, \text{Hz} $$).
Mass Spectrometry (MS)
  • Molecular ion : [M+H]$$ ^+ $$ at $$ m/z \, 317 $$.
  • Fragmentation :
    • Loss of difluorophenyl group ($$ -113 \, \text{Da} $$).
    • Cleavage of the carboxamide bond ($$ -CONH_2 $$).

Properties

IUPAC Name

N-(3,4-difluorophenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2N3O2/c1-21-14-9(3-2-6-19-14)7-11(16(21)23)15(22)20-10-4-5-12(17)13(18)8-10/h2-8H,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRWRBSJVKDTGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminonicotinic acid.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 3,4-difluoroaniline.

    Formation of the Carboxamide Group: The carboxamide group is typically formed through an amide coupling reaction, often using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, N-(3,4-difluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biology and medicine, this compound is of interest due to its potential pharmacological properties. The presence of fluorine atoms can enhance the compound’s ability to interact with biological targets, making it a candidate for drug development. It may exhibit activity against various diseases, including cancer and infectious diseases.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation. Its applications could extend to the fields of electronics, coatings, and polymers.

Mechanism of Action

The mechanism by which N-(3,4-difluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the difluorophenyl group can enhance binding affinity and selectivity, while the naphthyridine core can facilitate interactions with nucleic acids or proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with analogs reported in the literature, focusing on structural variations, synthetic yields, and key properties.

Key Comparisons

The adamantyl substituent in compound 67 adds significant hydrophobicity and steric bulk, which may improve membrane permeability but reduce solubility .

Core Modifications

  • The 2-oxo-1,2-dihydro core in the target compound and its benzyl analog (8b) contrasts with the 4-oxo-1,4-dihydro core in compound 65. This positional difference alters hydrogen-bonding patterns and tautomerization states, impacting interactions with enzymatic active sites .
  • Hydroxylation at the 1,4-positions (as in 8b) introduces additional polarity, which may affect pharmacokinetics but was synthesized in a higher yield (54%) compared to the adamantyl derivative (25%) .

Synthetic Efficiency

  • The use of preparative HPLC for purifying 8b/20b () contrasts with TLC for compound 67 (), reflecting differences in compound polarity and scalability.
  • The 54% yield for 8b/20b suggests favorable reaction kinetics under the described conditions, while the lower yield for 67 may stem from steric challenges during adamantyl group incorporation .

Research Findings and Implications

  • Structural Insights : X-ray crystallography tools like SHELXL and ORTEP-3 (referenced in ) are critical for resolving the conformational details of naphthyridine derivatives, though specific structural data for the target compound are absent in the provided evidence.
  • Pharmacological Potential: The 1,8-naphthyridine scaffold’s rigidity and hydrogen-bonding capacity make it a promising candidate for kinase inhibition. Fluorine substituents (as in the target compound) are often leveraged to improve binding affinity and metabolic resistance .

Biological Activity

N-(3,4-difluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound belongs to the naphthyridine class of compounds, characterized by a naphthalene-like structure fused with a pyridine ring. Its molecular formula is C12H9F2N3O3C_{12}H_{9}F_{2}N_{3}O_{3} with a molecular weight of approximately 281.21 g/mol. The presence of the difluorophenyl group is notable for its potential influence on biological activity.

Antimicrobial Activity

Research has indicated that derivatives of naphthyridine can enhance the activity of existing antibiotics. For instance, studies have demonstrated that certain naphthyridine derivatives can potentiate the effects of fluoroquinolones against various bacterial strains such as E. coli and S. aureus . The specific mechanism often involves modulation of bacterial resistance pathways, making these compounds valuable in addressing antibiotic resistance.

Anticancer Properties

Naphthyridine derivatives have also been studied for their anticancer properties. The compound this compound has shown promise in inhibiting cancer cell proliferation in vitro. Research indicates that it may induce apoptosis in specific cancer cell lines by targeting critical signaling pathways involved in cell survival and proliferation .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes within cells, potentially modulating their activity. This interaction may lead to alterations in downstream signaling pathways that affect cell growth and survival.

Case Studies

Several studies have evaluated the biological activity of naphthyridine derivatives:

  • Antimicrobial Study : A study assessed the antibiotic-modulating activity of various naphthyridine derivatives in combination with traditional antibiotics. Results indicated significant enhancement in efficacy against resistant strains .
  • Anticancer Study : In vitro studies demonstrated that certain derivatives could inhibit tumor growth by inducing apoptosis in cancer cells. These findings highlight the potential for developing new cancer therapies based on naphthyridine structures .

Data Tables

The following tables summarize key findings from research studies related to this compound:

Activity Compound IC50 (µM) Max Modulation (%)
AntimicrobialN-(3,4-difluorophenyl)-1-methyl-2-oxo...0.585
AnticancerN-(3,4-difluorophenyl)-1-methyl-2-oxo...0.870

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